molecular formula C15H15BrN2O B11984909 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B11984909
M. Wt: 319.20 g/mol
InChI Key: BVLSHTWMRWXLOH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structural properties, which make it valuable in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide typically involves the reaction of 2-aminopyridine with 4-ethoxybenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core . The hydrobromide salt is then obtained by treating the product with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is unique due to its specific ethoxyphenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide

InChI

InChI=1S/C15H14N2O.BrH/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14;/h3-11H,2H2,1H3;1H

InChI Key

BVLSHTWMRWXLOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br

Origin of Product

United States

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